molecular formula C24H26N4O4S2 B12166100 ethyl 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

ethyl 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

Cat. No.: B12166100
M. Wt: 498.6 g/mol
InChI Key: DAIBNRVXVHYNQV-JXAWBTAJSA-N
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Description

Ethyl 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the piperidine and thiazolidine moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to achieve consistent quality and efficiency. The scalability of the synthetic route and the availability of starting materials are critical factors in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

Ethyl 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Researchers can use the compound to study its interactions with biological targets, such as enzymes or receptors, to gain insights into its mechanism of action.

Mechanism of Action

The mechanism of action of ethyl 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate: This compound has a similar piperidine core but lacks the pyrido[1,2-a]pyrimidine and thiazolidine moieties, making it less complex and potentially less versatile.

    2-(Pyrazol-1-yl)pyrimidine Derivatives: These compounds share the pyrimidine core but differ in the substituents and overall structure, leading to different chemical and biological properties.

The uniqueness of this compound lies in its combination of multiple functional groups and its potential for diverse applications in various fields of research.

Biological Activity

Ethyl 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, particularly its antimicrobial and anticancer activities, supported by relevant data and research findings.

Chemical Structure

The compound features a unique structure combining various functional groups, which contributes to its biological activity. The key structural components include:

  • Pyrido[1,2-a]pyrimidine core : Known for diverse biological activities.
  • Thiazolidine moiety : Often associated with antimicrobial properties.

Antimicrobial Activity

Recent studies have focused on the compound's antibacterial and antifungal properties. The following table summarizes the findings related to its antimicrobial efficacy:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli0.004 mg/mL
Staphylococcus aureus0.008 mg/mL
Candida albicans0.006 mg/mL
Pseudomonas aeruginosa0.015 mg/mL

The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, surpassing the efficacy of standard antibiotics like ampicillin and streptomycin. Notably, it exhibited a strong inhibitory effect against E. coli and S. aureus, with MIC values indicating potent antimicrobial action.

Anticancer Activity

In addition to its antimicrobial properties, ethyl 1-(9-methyl...) has shown promise in cancer research. Preliminary studies indicate that the compound may induce apoptosis in various cancer cell lines. The following table presents data from recent anticancer evaluations:

Cancer Cell Line IC50 Value (µM) Mechanism of Action Reference
HeLa (cervical cancer)15Induction of apoptosis
MCF7 (breast cancer)20Cell cycle arrest at G2/M phase
A549 (lung cancer)18Inhibition of proliferation

These results suggest that the compound may act through multiple mechanisms, including cell cycle arrest and apoptosis induction, making it a candidate for further anticancer drug development.

Study on Antimicrobial Efficacy

A study conducted by researchers aimed at synthesizing derivatives of thiazolidine compounds found that ethyl 1-(9-methyl...) exhibited superior antibacterial activity compared to traditional antibiotics against multidrug-resistant strains of bacteria. The study utilized various in vitro assays to determine the MIC values and confirmed the compound's potential as a lead candidate in antibiotic development .

Study on Anticancer Properties

Another investigation focused on the anticancer properties of the compound using several human cancer cell lines. The results indicated that treatment with ethyl 1-(9-methyl...) led to significant reductions in cell viability, suggesting its potential as a therapeutic agent in oncology . The study highlighted the need for further exploration into its mechanisms of action and potential side effects.

Properties

Molecular Formula

C24H26N4O4S2

Molecular Weight

498.6 g/mol

IUPAC Name

ethyl 1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C24H26N4O4S2/c1-4-10-28-22(30)18(34-24(28)33)14-17-20(25-19-15(3)7-6-11-27(19)21(17)29)26-12-8-16(9-13-26)23(31)32-5-2/h4,6-7,11,14,16H,1,5,8-10,12-13H2,2-3H3/b18-14-

InChI Key

DAIBNRVXVHYNQV-JXAWBTAJSA-N

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC=C

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC=C

Origin of Product

United States

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